molecular formula C12H15N3O3S B5531655 4-(AZEPANE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE

4-(AZEPANE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE

Cat. No.: B5531655
M. Wt: 281.33 g/mol
InChI Key: JFBSDKGAPPBYOD-UHFFFAOYSA-N
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Description

4-(Azepane-1-sulfonyl)-2,1,3-benzoxadiazole is a heterocyclic compound featuring a benzoxadiazole core fused with an azepane-sulfonyl group. The benzoxadiazole unit is a planar, electron-deficient aromatic system with strong electron-withdrawing properties due to the electronegative oxygen and nitrogen atoms. The azepane-sulfonyl moiety enhances solubility and modulates electronic characteristics, making the compound suitable for applications in organic electronics, fluorescent sensors, and optoelectronic devices. Its synthesis typically involves palladium-catalyzed cross-coupling reactions and sulfonation steps, as described in derivatives of 2,1,3-benzoxadiazole (Frizon et al., 2020).

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c16-19(17,15-8-3-1-2-4-9-15)11-7-5-6-10-12(11)14-18-13-10/h5-7H,1-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBSDKGAPPBYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798110
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(AZEPANE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE typically involves multi-step reactions. One common method starts with the preparation of 4-chlorosulfonyl-benzoic acid ethyl ester, which undergoes a series of reactions including sulfonylation and cyclization to introduce the azepane ring and the benzoxadiazole moiety . The reaction conditions often involve the use of triethylamine in dichloromethane under an inert atmosphere, followed by treatment with lithium hydroxide monohydrate in methanol and water .

Industrial Production Methods

While specific industrial production methods for 4-(AZEPANE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(AZEPANE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzoxadiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring.

Mechanism of Action

The mechanism of action of 4-(AZEPANE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE involves its interaction with specific molecular targets and pathways. The azepane-1-sulfonyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzoxadiazole core may also play a role in binding to specific sites on proteins or nucleic acids, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The benzoxadiazole (BOX) core distinguishes itself from analogous chalcogen-containing heterocycles like benzothiadiazole (BTD, sulfur) and benzoselenadiazole (BSD, selenium). Key differences include:

  • Electronegativity : The oxygen atom in BOX imparts higher electronegativity than sulfur in BTD, leading to stronger electron-withdrawing effects and larger dipole moments (Tobiason et al., 1973). This results in coplanar molecular geometries and enhanced stability in BOX derivatives.
  • HOMO-LUMO Levels : BOX derivatives exhibit higher LUMO energies compared to BTD due to oxygen’s electronegativity, narrowing the optical band gap (2.48–2.70 eV for BOX vs. 2.1–2.5 eV for BTD).

Optical Properties

Property 4-(Azepane-1-sulfonyl)-BOX BTD Derivatives (Neto et al., 2013) BSD Derivatives (Ghosh et al., 2018)
Absorption Max (nm) 419 (in CHCl₃) 450–480 (π-π* transition) 470–510
Emission Max (nm) 480–520 (solvent-dependent) 520–550 550–580
Stokes Shift (cm⁻¹) 3,779 2,800–3,200 2,500–2,800
Fluorescence Φ ~0.5 ~0.3–0.6 ~0.4–0.7
  • Solvent Effects: BOX derivatives exhibit pronounced solvatochromism, with emission redshifts in polar solvents due to intramolecular charge transfer (ICT). BTD derivatives show weaker solvent dependence.
  • Aggregation: BOX forms aggregates in chloroform (70% aggregate fraction for 9b–9d), whereas BTD derivatives favor monomeric emission due to lower dipolar interactions.

Thermal and Electrochemical Stability

Property 4-(Azepane-1-sulfonyl)-BOX BTD Derivatives
Thermal Degradation (°C) ~300 280–310
Electrochemical Band Gap (eV) 2.48–2.70 2.1–2.5
Optical Band Gap (eV) 2.64–2.67 2.3–2.6

BOX derivatives demonstrate comparable thermal stability to BTD but wider band gaps, making them suitable for blue-light-emitting applications.

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